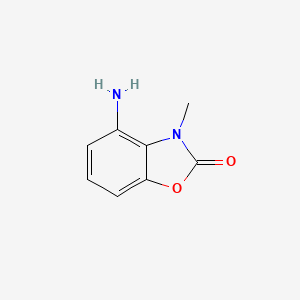

4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 99584-80-2

Cat. No.: VC5379823

Molecular Formula: C8H8N2O2

Molecular Weight: 164.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99584-80-2 |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.164 |

| IUPAC Name | 4-amino-3-methyl-1,3-benzoxazol-2-one |

| Standard InChI | InChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3 |

| Standard InChI Key | QLFYBORVPBFYNT-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2OC1=O)N |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s IUPAC name is 4-amino-3-methyl-1,3-benzoxazol-2-one, and its CAS registry number is 99584-80-2. Key structural features include:

-

A benzoxazolone core ().

-

A methyl group at the 3-position ().

-

An amino group at the 4-position ().

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| Melting Point | Not fully characterized |

| Solubility | Moderate in polar solvents |

| LogP (Partition Coeff.) | ~1.39 (predicted) |

The amino and methyl substituents enhance its polarity, influencing interactions with biological targets .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves cyclization reactions. One validated method includes:

Route 1: Cyclization of 2-Amino-4-methylphenol

-

Starting Material: 2-Amino-4-methylphenol reacts with urea or phosgene.

-

Conditions:

-

Yield: ~70–85% after recrystallization.

Route 2: Functionalization of Preformed Benzoxazolones

-

Bromination or amination of 3-methyl-1,3-benzoxazol-2-one precursors, followed by substitution reactions .

Table 2: Key Synthetic Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Urea cyclization | DMF, 60°C, 3h | 85% |

| Phosgene cyclization | , HCl, RT | 78% |

Biological Activities

Anti-Inflammatory and Analgesic Effects

Related benzoxazolones, such as 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone, show significant anti-inflammatory (carrageenin-induced edema) and analgesic (hot plate test) properties .

Enzyme Modulation

-

Acid Ceramidase Inhibition: Benzoxazolone carboxamides (e.g., 22m) reduce toxic sphingolipids in lysosomal storage diseases .

-

Cyclooxygenase (COX) Interaction: Potential COX-2 selectivity, reducing gastrointestinal toxicity .

Applications in Medicinal Chemistry

Drug Development

-

Privileged Scaffold: The benzoxazolone core is utilized in designing kinase inhibitors, antimicrobials, and anticancer agents .

-

Lead Optimization: Modifications at the 4-amino and 3-methyl positions improve solubility and metabolic stability .

Table 3: Comparative Bioactivity of Benzoxazolone Derivatives

| Compound | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| 4-Amino-3-methyl-BOA | Under investigation | COX-2, DNA gyrase |

| 22m (Analog) | 90 mg/kg (Gaucher’s disease) | Acid ceramidase |

| 3e (Analog) | 25 μg/mL (Analgesic) | COX-2 |

Characterization and Analytical Data

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), 1770 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

-

NMR Spectroscopy:

-

: δ 2.1 ppm (3H, -CH₃), δ 6.8–7.2 ppm (aromatic H), δ 4.9 ppm (NH₂).

-

: δ 154 ppm (C=O), δ 110–130 ppm (aromatic C).

-

Stability and Degradation

Future Directions and Challenges

Research Gaps

-

In Vivo Studies: Limited pharmacokinetic and toxicity data.

-

Target Identification: Mechanistic studies to elucidate molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume